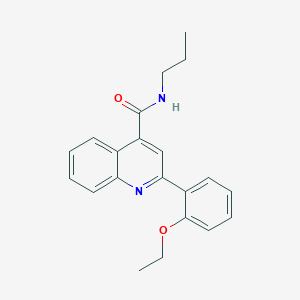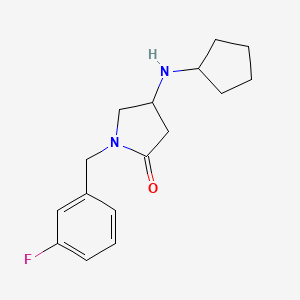![molecular formula C19H15BrN2O4 B5980697 (5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5980697.png)
(5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an ethoxyphenylmethylidene group attached to a diazinane-2,4,6-trione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the following steps:
Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the ethoxyphenylmethylidene group: This can be accomplished through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base or acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenylmethylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
(5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl and ethoxyphenylmethylidene groups can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.
相似化合物的比较
- (5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-fluorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-methylphenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness: The presence of the bromophenyl group in (5E)-1-(4-bromophenyl)-5
属性
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-2-26-15-9-3-12(4-10-15)11-16-17(23)21-19(25)22(18(16)24)14-7-5-13(20)6-8-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTGMUAPJRVDKD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5980625.png)
![6,7-dihydrospiro[benzimidazole-2,1'-cyclohexan]-4(5H)-one oxime 1-oxide](/img/structure/B5980636.png)
![2-[(3-Fluorophenyl)methyl]-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B5980644.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5980653.png)
![N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE](/img/structure/B5980659.png)
![N-({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5980669.png)
![(E)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B5980678.png)
![4-methyl-N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5980685.png)
![2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5980696.png)
![N-(3,5-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B5980708.png)
![2-[1-(2-ethoxybenzyl)-4-(4-fluoro-3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5980714.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5980716.png)
